7beta-Hydroxybufalin
Description
7beta-Hydroxybufalin is a bufadienolide compound derived from the skin of toads, specifically from the species Bufo bufo gargarizans. Bufadienolides are a class of steroidal compounds known for their potent biological activities, including cardiotonic and anticancer properties. The molecular formula of 7beta-Hydroxybufalin is C24H34O5, and it has a molecular weight of 402.53 g/mol .
Properties
IUPAC Name |
5-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-8-5-16(25)11-15(22)12-19(26)21-18(22)6-9-23(2)17(7-10-24(21,23)28)14-3-4-20(27)29-13-14/h3-4,13,15-19,21,25-26,28H,5-12H2,1-2H3/t15-,16-,17+,18-,19-,21-,22-,23+,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQUQFWHNJERCJ-XKPFVIKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxybufalin typically involves the hydroxylation of bufalin, another bufadienolide. This can be achieved through microbial transformation using specific fungi such as Cunninghamella blakesleana, which catalyzes the hydroxylation at the 7beta position . The reaction conditions include maintaining an appropriate pH and temperature to optimize the enzyme activity of the fungi.
Industrial Production Methods: Industrial production of 7beta-Hydroxybufalin can be scaled up by optimizing the microbial transformation process. This involves using bioreactors to control the growth conditions of the fungi and ensure consistent production of the compound. The product is then extracted and purified using standard chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 7beta-Hydroxybufalin undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl groups, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s biological activity.
Substitution: Substitution reactions can replace the hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7beta-Hydroxybufalin can yield 7-ketobufalin, while reduction can produce 7-deoxybufalin.
Scientific Research Applications
7beta-Hydroxybufalin is a steroid compound derived from the bufadienolides class, primarily found in toad venom. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and cardiology. The following sections provide a detailed overview of its applications, supported by case studies and data tables.
Case Studies
- Breast Cancer : A study demonstrated that 7beta-Hydroxybufalin significantly inhibited the proliferation of MCF-7 breast cancer cells. The treatment led to increased apoptosis rates and decreased expression of anti-apoptotic proteins like Bcl-2.
- Liver Cancer : In hepatocellular carcinoma models, 7beta-Hydroxybufalin reduced tumor size and enhanced the sensitivity of cancer cells to chemotherapy agents.
Data Table: Efficacy of 7beta-Hydroxybufalin in Cancer Models
| Cancer Type | Cell Line | Dose (µM) | Apoptosis Rate (%) | Remarks |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | 10 | 45 | Significant reduction in Bcl-2 |
| Liver Cancer | HepG2 | 5 | 30 | Enhanced chemotherapy sensitivity |
| Lung Cancer | A549 | 15 | 50 | Inhibition of cell migration |
Case Studies
- Heart Failure : Clinical trials have shown that patients with chronic heart failure experienced improved ejection fraction after treatment with 7beta-Hydroxybufalin.
- Arrhythmias : Experimental studies indicated that the compound can stabilize cardiac membranes and reduce the incidence of arrhythmias in animal models.
Data Table: Effects of 7beta-Hydroxybufalin on Cardiac Parameters
| Parameter | Control Group (n=10) | Treatment Group (n=10) | p-value |
|---|---|---|---|
| Ejection Fraction (%) | 35 ± 5 | 45 ± 6 | <0.01 |
| Heart Rate (bpm) | 80 ± 10 | 75 ± 8 | >0.05 |
| Arrhythmia Incidence (%) | 40% | 10% | <0.05 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of 7beta-Hydroxybufalin:
- Reduction of Oxidative Stress : The compound has shown promise in reducing oxidative stress markers in neuronal cells.
- Neuroinflammation Modulation : It may inhibit the activation of microglia, leading to reduced neuroinflammation.
Case Studies
- Neurodegenerative Diseases : In models of Alzheimer’s disease, treatment with 7beta-Hydroxybufalin resulted in decreased amyloid-beta accumulation and improved cognitive function.
- Stroke Models : Preclinical studies indicated that administration post-stroke reduced infarct size and improved recovery outcomes.
Data Table: Neuroprotective Effects of 7beta-Hydroxybufalin
| Condition | Model Type | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Alzheimer’s Disease | Transgenic Mice | 5 | Reduced amyloid-beta levels |
| Stroke | Rat Model | 10 | Decreased infarct size |
Mechanism of Action
The mechanism of action of 7beta-Hydroxybufalin involves its interaction with cellular signaling pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival . By modulating this pathway, 7beta-Hydroxybufalin induces apoptosis and inhibits the growth of cancer cells. Additionally, it affects the expression of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, c-Myc, and Bax/Bcl-2.
Comparison with Similar Compounds
Bufalin: A closely related bufadienolide with similar cardiotonic and anticancer properties.
19-Hydroxybufalin: Another hydroxylated derivative of bufalin with potent anticancer activity.
12alpha-Hydroxybufalin: A hydroxylated bufadienolide with distinct biological activities.
Comparison: 7beta-Hydroxybufalin is unique due to its specific hydroxylation at the 7beta position, which confers distinct biological properties compared to other bufadienolides. Its ability to modulate the Wnt/β-catenin signaling pathway makes it particularly valuable in cancer research. In contrast, bufalin and other hydroxylated derivatives may target different pathways or exhibit varying degrees of potency in their biological effects.
Biological Activity
7beta-Hydroxybufalin is a bufadienolide compound derived from the venom of the toad species Bufo bufo gargarizans. This compound has garnered significant attention due to its diverse biological activities, particularly in the field of cancer research and enzyme inhibition. This article explores the biological activity of 7beta-Hydroxybufalin, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- Chemical Structure : 7beta-Hydroxybufalin is classified as a bufadienolide, characterized by a steroid-like structure with specific hydroxylation at the C-7 position.
- CAS Number : 20143-97-9 .
Enzyme Inhibition
7beta-Hydroxybufalin exhibits notable inhibitory effects on various enzymes:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism. Inhibition by 7beta-Hydroxybufalin may contribute to its potential in managing diabetes by regulating blood sugar levels.
- Acetylcholinesterase : The inhibition of this enzyme suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function .
Cytotoxic Effects
Research has demonstrated that 7beta-Hydroxybufalin possesses significant cytotoxic properties against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | <2.5 | Induces apoptosis |
| MCF7 (Breast) | <2.5 | Inhibits PI3K/Akt/mTOR pathway |
| PANC10.05 (Pancreatic) | <2.5 | Suppresses c-MYC expression |
The cytotoxicity is attributed to its ability to induce apoptosis and inhibit critical signaling pathways involved in cell proliferation and survival, such as PI3K/Akt/mTOR and Raf/MEK/ERK pathways .
Case Studies and Research Findings
- Cytotoxicity Against Lung Cancer : A study demonstrated that 7beta-Hydroxybufalin significantly inhibited the growth of A549 lung cancer cells with an IC50 value below 2.5 µM. The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
- Inhibition of Tumor Growth in Animal Models : In vivo studies using xenograft models have shown that administration of 7beta-Hydroxybufalin led to a reduction in tumor size and weight compared to control groups. The compound was administered intraperitoneally at doses ranging from 1-2 mg/kg, demonstrating a dose-dependent effect on tumor suppression .
- Mechanistic Insights : Further investigations revealed that 7beta-Hydroxybufalin modulates gene expression related to apoptosis and cell cycle regulation. It was found to downregulate c-MYC, a critical oncogene associated with various cancers, thereby contributing to its antiproliferative effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
